molecular formula C12H16O4 B12072926 4-(2-Ethoxyethoxy)-2-methylbenzoic acid

4-(2-Ethoxyethoxy)-2-methylbenzoic acid

Cat. No.: B12072926
M. Wt: 224.25 g/mol
InChI Key: FHCJSLUSTVSKTD-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethoxy)-2-methylbenzoic acid is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid, where the benzene ring is substituted with a 2-methyl group and a 4-(2-ethoxyethoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyethoxy)-2-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylbenzoic acid.

    Ethoxylation: The 2-methylbenzoic acid undergoes ethoxylation to introduce the 4-(2-ethoxyethoxy) group. This step involves the reaction of 2-methylbenzoic acid with ethylene oxide in the presence of a catalyst such as potassium hydroxide.

    Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the ethoxylation process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(2-ethoxyethoxy)-2-methylbenzaldehyde, while reduction may produce 4-(2-ethoxyethoxy)-2-methylbenzyl alcohol.

Scientific Research Applications

4-(2-Ethoxyethoxy)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyethoxy)-2-methylbenzoic acid involves its interaction with specific molecular targets. The ethoxyethoxy groups can enhance the compound’s solubility and facilitate its interaction with biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Ethoxyethoxy)benzoic acid: Similar structure but lacks the 2-methyl group.

    2-(2-Ethoxyethoxy)acetic acid: Contains an acetic acid moiety instead of a benzoic acid moiety.

    2-(2-Methoxyethoxy)ethoxy acetic acid: Similar ethoxyethoxy groups but with a different core structure.

Uniqueness

4-(2-Ethoxyethoxy)-2-methylbenzoic acid is unique due to the presence of both the 2-methyl group and the 4-(2-ethoxyethoxy) group on the benzoic acid core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

4-(2-ethoxyethoxy)-2-methylbenzoic acid

InChI

InChI=1S/C12H16O4/c1-3-15-6-7-16-10-4-5-11(12(13)14)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3,(H,13,14)

InChI Key

FHCJSLUSTVSKTD-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC(=C(C=C1)C(=O)O)C

Origin of Product

United States

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